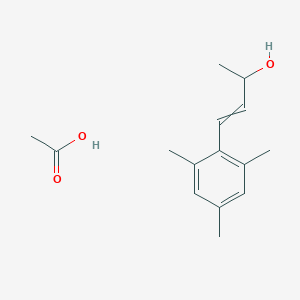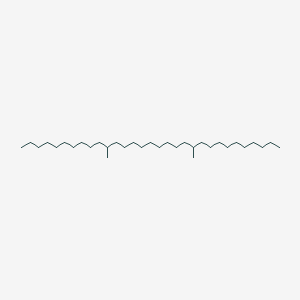
11,21-Dimethylhentriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,21-Dimethylhentriacontane is a long-chain hydrocarbon with the molecular formula C₃₃H₆₈ . It is a member of the alkane family, characterized by its saturated carbon chain with single bonds. This compound is notable for its structural complexity due to the presence of two methyl groups at the 11th and 21st positions on the hentriacontane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11,21-Dimethylhentriacontane typically involves the alkylation of hentriacontane with methyl groups. This can be achieved through Friedel-Crafts alkylation, where a methyl halide reacts with hentriacontane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or direct synthesis from smaller hydrocarbons through controlled polymerization processes. These methods are designed to produce high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
11,21-Dimethylhentriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under high temperatures or in the presence of strong oxidizing agents, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can further saturate any unsaturated impurities.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule under UV light or heat.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products Formed
Oxidation: Formation of 11,21-dimethylhentriacontanol, 11,21-dimethylhentriacontanal, or 11,21-dimethylhentriacontanoic acid.
Substitution: Formation of 11,21-dimethyl-11-chlorohentriacontane or 11,21-dimethyl-11-bromohentriacontane.
Aplicaciones Científicas De Investigación
11,21-Dimethylhentriacontane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the determination of retention indices.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable complexes with various drugs.
Industry: Utilized in the production of lubricants and as a component in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 11,21-Dimethylhentriacontane is primarily related to its physical properties rather than specific biochemical interactions. Its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. This can influence the delivery and efficacy of hydrophobic drugs encapsulated within its structure .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
11,21-Dimethylhentriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. This structural variation can affect its melting point, boiling point, and reactivity compared to other dimethylhentriacontanes.
Propiedades
Número CAS |
90052-43-0 |
|---|---|
Fórmula molecular |
C33H68 |
Peso molecular |
464.9 g/mol |
Nombre IUPAC |
11,21-dimethylhentriacontane |
InChI |
InChI=1S/C33H68/c1-5-7-9-11-13-16-20-24-28-32(3)30-26-22-18-15-19-23-27-31-33(4)29-25-21-17-14-12-10-8-6-2/h32-33H,5-31H2,1-4H3 |
Clave InChI |
CJFUDEXKMZHMRN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C)CCCCCCCCCC(C)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)
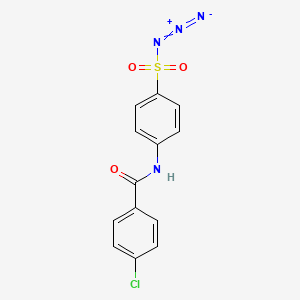
![Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B14382303.png)


![7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid](/img/structure/B14382313.png)
![1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14382320.png)
![1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14382323.png)
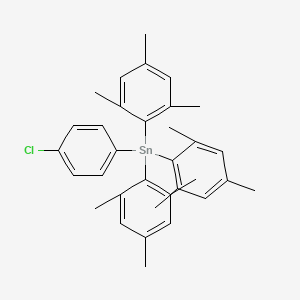
![1,1'-{5-[2-(1-Acetyl-1H-indol-5-yl)ethyl]-1H-indole-1,3-diyl}di(ethan-1-one)](/img/structure/B14382333.png)
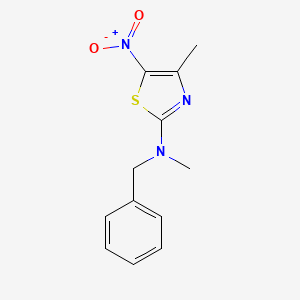
![6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine](/img/structure/B14382337.png)
